Methanethiol, N-(4-phenoxybutyl)amidino-, hydrogen thiosulfate
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Overview
Description
Methanethiol, N-(4-phenoxybutyl)amidino-, hydrogen thiosulfate is a complex organosulfur compound It is known for its distinctive structure, which includes a methanethiol group, a phenoxybutyl chain, and an amidino group, all linked to a hydrogen thiosulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanethiol, N-(4-phenoxybutyl)amidino-, hydrogen thiosulfate typically involves multiple steps. One common method starts with the preparation of the phenoxybutyl chain, which is then linked to the amidino group. The final step involves the introduction of the methanethiol and hydrogen thiosulfate groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanethiol, N-(4-phenoxybutyl)amidino-, hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in the metabolism of sulfur compounds.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Methanethiol, N-(4-phenoxybutyl)amidino-, hydrogen thiosulfate involves its interaction with various molecular targets. The methanethiol group can act as a nucleophile, participating in reactions with electrophilic centers. The amidino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The thiosulfate group can undergo redox reactions, affecting the redox balance in biological systems.
Comparison with Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing group.
Ethanethiol: Another thiol compound with a slightly longer carbon chain.
Phenoxybutylamine: Shares the phenoxybutyl chain but lacks the sulfur-containing groups.
Uniqueness: Methanethiol, N-(4-phenoxybutyl)amidino-, hydrogen thiosulfate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40283-90-7 |
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Molecular Formula |
C12H18N2O4S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(1-amino-2-sulfosulfanylethylidene)amino]butoxybenzene |
InChI |
InChI=1S/C12H18N2O4S2/c13-12(10-19-20(15,16)17)14-8-4-5-9-18-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,13,14)(H,15,16,17) |
InChI Key |
GKOYNKLWWVOIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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